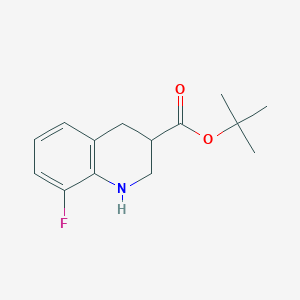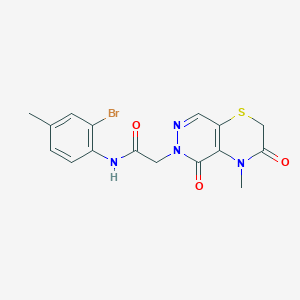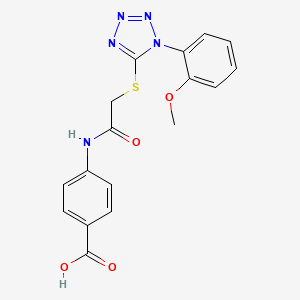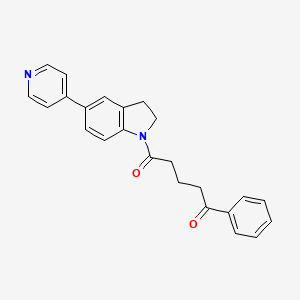![molecular formula C22H23NO3S B2896181 2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine CAS No. 478245-35-1](/img/structure/B2896181.png)
2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine (DMDMP) is a novel compound that has recently gained considerable attention in the scientific community due to its unique properties and potential applications. DMDMP is a heterocyclic compound composed of a phenyl ring and a pyridine ring, with a dimethylphenoxy group attached to the phenyl ring and a methylsulfonyl group attached to the pyridine ring. It has been studied for its potential applications in organic synthesis, drug design, and materials science.
Aplicaciones Científicas De Investigación
Catalysis and Reaction Mechanisms
The study of methyloxo(dithiolato)rhenium(V) complexes, including those with pyridine as a coordinating ligand, has shed light on the kinetics and mechanisms of oxygen transfer reactions. These reactions are crucial for understanding catalytic processes, especially those involving sulfur and nitrogen compounds. The formation of monomeric complexes followed by bimolecular oxidation highlights the potential of pyridine-containing compounds in catalysis and reaction mechanism studies (Lente & Espenson, 2000).
Material Science and Polymer Research
In material science, novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrate outstanding thermal stability, mechanical strength, and low dielectric constants. Such materials are pivotal for developing advanced polymers with specific electronic properties, indicating the relevance of pyridine derivatives in material science and engineering (Liu et al., 2013).
Organic Synthesis and Green Chemistry
The synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine presents a modified approach to synthesizing key intermediates for drug development. This process highlights the importance of pyridine derivatives in organic synthesis, particularly in developing pharmaceuticals. Moreover, the emphasis on green metrics underscores the role of these compounds in promoting environmentally friendly chemical syntheses (Gilbile et al., 2017).
Light-Emitting Devices and Photocatalysis
The exploration of cationic bis-cyclometallated iridium(III) complexes, including those with sulfonyl-substituted cyclometallating ligands, for use in light-emitting electrochemical cells (LECs) demonstrates the potential of pyridine derivatives in the field of optoelectronics. These compounds serve as blue or green emitters with high photoluminescence quantum yields, illustrating their significance in developing energy-efficient lighting and displays (Ertl et al., 2015).
Molecular Dynamics and Computational Chemistry
Research into the reactivation of aged acetylcholinesterase inhibited by organophosphorus compounds using dimethyl(pyridin-2-yl)sulfonium-based oximes reveals the intricate role of pyridine derivatives in computational chemistry and drug design. Such studies are vital for developing antidotes to nerve agents, showcasing the broader impact of pyridine-containing compounds in medicinal chemistry and biochemistry (Chandar et al., 2014).
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-14-9-11-19(12-10-14)27(24,25)21-16(3)13-17(4)23-22(21)26-20-8-6-7-15(2)18(20)5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAUJTDWFWZDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2896099.png)



![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2896106.png)

![methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2896109.png)

![N1-(2-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2896112.png)
![(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2896115.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2896116.png)

![ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2896120.png)
